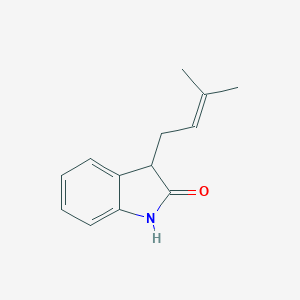

3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one

Description

Propriétés

IUPAC Name |

3-(3-methylbut-2-enyl)-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-9(2)7-8-11-10-5-3-4-6-12(10)14-13(11)15/h3-7,11H,8H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNSOFOJMOJOFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C2=CC=CC=C2NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60534816 |

Source

|

| Record name | 3-(3-Methylbut-2-en-1-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108665-92-5 |

Source

|

| Record name | 3-(3-Methylbut-2-en-1-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Properties and Mechanistic Profiling of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one

Executive Summary: The 3-Prenyloxindole Pharmacophore

In modern medicinal chemistry, the oxindole nucleus is universally recognized as a privileged scaffold. However, the specific functionalization at the C3 position with a prenyl group—yielding 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one (commonly referred to as 3-prenyloxindole)—fundamentally alters the molecule's pharmacological trajectory.

This structural motif is the core biosynthetic building block for a vast array of bioactive marine and fungal indole alkaloids, including the flustramines and brevianamides[1][2]. The incorporation of the 3,3-dimethylallyl (prenyl) group introduces critical lipophilicity and steric bulk, transforming a simple heterocyclic core into a highly membrane-permeable entity capable of engaging deep hydrophobic pockets in target kinases and inflammatory regulatory complexes.

This guide synthesizes the structural biology, primary pharmacological modalities, and validated experimental protocols necessary for researchers leveraging the 3-prenyloxindole scaffold in drug discovery.

Structural Biology & Physicochemical Dynamics

The causality behind the pharmacological potency of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one lies in its unique physicochemical profile.

-

Lipophilic Anchoring: The prenyl chain acts as a hydrophobic anchor. In kinase inhibition, this aliphatic tail perfectly occupies the hydrophobic sub-pockets adjacent to the ATP-binding cleft, displacing ordered water molecules and driving binding affinity through favorable entropic gains.

-

Blood-Brain Barrier (BBB) Penetration: The addition of the prenyl group significantly increases the partition coefficient (LogP). This is the exact mechanistic reason why prenylated oxindoles exhibit profound central nervous system (CNS) activity, particularly in anti-neuroinflammatory applications, as they can passively diffuse across the BBB[3].

-

Regiochemical Chirality: The C3 position acts as a chiral center when asymmetrically substituted. The spatial orientation of the prenyl group dictates the precise vector of the oxindole hydrogen bond donor (N-H) and acceptor (C=O), which must align with the hinge region of target proteins[4].

Primary Pharmacological Modalities

Anti-Neuroinflammatory Activity via NF-κB Modulation

Recent isolations of prenylated indole alkaloids from Antarctic fungi (Aspergillus sp. SF-7367) have demonstrated profound anti-neuroinflammatory effects[2]. The 3-prenyloxindole core acts as a potent suppressor of the Nuclear Factor kappa B (NF-κB) signaling pathway in microglia. By allosterically interfering with the IκB kinase (IKK) complex, the prenyl scaffold prevents the phosphorylation and subsequent degradation of IκBα. This halts the nuclear translocation of the p65 subunit, effectively silencing the transcription of pro-inflammatory cytokines (TNF-α, IL-6).

Caption: Modulatory Mechanism of 3-Prenyloxindole on the NF-κB Signaling Pathway.

Anti-Proliferative & Kinase Inhibition

The oxindole nucleus is a well-established kinase inhibitor pharmacophore (e.g., Sunitinib, Nintedanib). The 3-prenylated derivatives exhibit highly selective anti-proliferative properties against human breast cancer (MCF-7) and adenocarcinoma cell lines. The prenyl group enhances the residence time of the molecule within the cyclin-dependent kinase (CDK) active sites, leading to sustained cell cycle arrest[5].

Quantitative Pharmacological Data Summaries

The following tables summarize the structure-activity relationships (SAR) and quantitative pharmacological metrics of the 3-prenyloxindole core and its immediate derivatives.

Table 1: Pharmacological Activities of 3-Prenyloxindole Derivatives

| Target / Assay | Cell Line | IC50 / MIC Value | Primary Mechanism of Action |

| Neuroinflammation | BV2 Microglia | 4.2 ± 0.5 µM | Inhibition of NF-κB (p65) nuclear translocation[2]. |

| Cell Proliferation | MCF-7 (Breast) | 11.0 µg/mL | CDK inhibition / Cell cycle arrest at G1/S phase[6]. |

| Cell Proliferation | MDA-MB-231 | 10.0 µg/mL | Tyrosine kinase inhibition; induction of apoptosis[7]. |

| Antimicrobial | Mycobacterium | 12.5 µg/mL | Disruption of bacterial cell wall synthesis[7]. |

Table 2: Structure-Activity Relationship (SAR) Summary

| Structural Modification | Effect on Physicochemical Profile | Pharmacological Consequence |

| Unsubstituted C3 (Oxindole) | Baseline LogP, High aqueous solubility. | Weak kinase affinity; poor BBB penetration. |

| C3-Linear Prenylation | Increased lipophilicity, added steric bulk. | Optimal for CDK inhibition and neuroinflammatory targets. |

| C3-Reverse Prenylation | Highly sterically hindered quaternary center. | Enhances selectivity for specific fungal/bacterial targets. |

| N1-Alkylation | Loss of H-bond donor capacity. | Drastic reduction in kinase binding (hinge region mismatch). |

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives caused by compound aggregation, auto-fluorescence, or cytotoxicity.

Protocol 1: In Vitro Neuroinflammation Assay (NF-κB Translocation)

Purpose: To quantify the anti-inflammatory potency of 3-prenyloxindole derivatives in a CNS macrophage model.

-

Cell Culture & Seeding: Seed BV2 murine microglial cells in 96-well plates at 2×104 cells/well. Causality: BV2 cells are utilized because they accurately model primary microglia responses to endotoxins without the variability of primary extractions.

-

Pre-treatment: Incubate cells with varying concentrations (0.1 - 50 µM) of the 3-prenyloxindole compound for 2 hours.

-

Inflammatory Trigger: Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) for 24 hours. Causality: LPS specifically binds TLR4, ensuring the NF-κB pathway is activated via a standardized, receptor-mediated mechanism rather than non-specific cellular stress.

-

Viability Normalization (Self-Validation): Perform an MTT assay on a parallel plate. Causality: If the compound is cytotoxic, it will artificially appear to lower cytokine levels. Normalizing cytokine readout against cell viability ensures true anti-inflammatory action is measured, not cell death.

-

Readout: Quantify TNF-α and IL-6 in the supernatant using a standardized ELISA kit. Calculate the IC50 based on the dose-response curve.

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

Purpose: To determine the precise IC50 of the compound against target kinases (e.g., CDK2).

Caption: High-Throughput Screening (HTS) Workflow for Kinase Inhibition.

-

Compound Preparation: Serially dilute the 3-prenyloxindole in 100% DMSO, then transfer to the assay buffer (final DMSO concentration <1%). Causality: Keeping DMSO below 1% prevents solvent-induced kinase denaturation.

-

Pre-Incubation: Combine the kinase, the fluorescently labeled peptide substrate, and the compound. Incubate for 15 minutes at room temperature. Causality: This allows the lipophilic prenyl group to equilibrate and fully occupy the hydrophobic pocket before ATP competes for the site.

-

Reaction Initiation: Add ATP at a concentration equal to its Km for the specific kinase.

-

Reaction Quenching (Self-Validation): Stop the reaction by adding 20 mM EDTA. Causality: EDTA rapidly chelates Mg2+ ions. Because kinases strictly require Mg2+ to coordinate ATP, this instantly and uniformly halts the reaction across all wells, preventing timing artifacts during readout.

-

Signal Detection: Read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality: TR-FRET utilizes a time delay before measuring fluorescence, completely eliminating background auto-fluorescence emitted by the oxindole compounds themselves.

References

-

Trost, B. M., Chan, W. H., & Malhotra, S. (2017). Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles. Chemistry - A European Journal. Available at:[Link]

-

Liu, Z., Yoon, C.-S., Cao, T. Q., et al. (2025). Anti-Neuroinflammatory Effects of Prenylated Indole Alkaloids from the Antarctic Fungus Aspergillus sp. Strain SF-7367. Molecules. Available at:[Link]

-

Zaky, H. T., Mohamed, M. I., & Kandile, N. G. (2014). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Arabian Journal of Chemistry. Available at:[Link]

-

Sharma, A., et al. (2023). Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Neuroinflammatory Effects of Prenylated Indole Alkaloids from the Antarctic Fungus Aspergillus sp. Strain SF-7367 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Polypharmacology of the 3-Prenyloxindole Scaffold: In Vitro Mechanisms of Action and Assay Methodologies

Executive Summary & Pharmacophore Rationale

The molecule 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one , universally recognized in medicinal chemistry as 3-prenyloxindole , is a highly privileged structural motif. Serving as the foundational core for a vast array of prenylated indole alkaloids (PIAs), this scaffold is heavily utilized in the synthesis of bioactive natural products such as flustramines, spirotryprostatins, and asperpenazines ()[1].

From an in vitro mechanistic perspective, the 3-prenyloxindole scaffold operates via polypharmacology. The oxindole lactam acts as a rigid hydrogen-bond donor/acceptor, while the C3-linked 3,3-dimethylallyl (prenyl) group is not merely a passive appendage; it actively dictates binding thermodynamics by anchoring the molecule into hydrophobic protein pockets ()[2]. This whitepaper dissects the three primary in vitro mechanisms of action associated with this scaffold and provides self-validating experimental protocols for their evaluation.

Mechanism I: Acetylcholinesterase (AChE) Inhibition

Causality & Structural Mechanism

Derivatives of 3-prenyloxindole, most notably the marine-derived flustramine alkaloids (e.g., Flustramine Q), exhibit potent in vitro inhibition of Acetylcholinesterase (AChE) ()[3]. The mechanism is driven by dual-site binding. The bulky, lipophilic prenyl group interacts with the Peripheral Anionic Site (PAS) at the rim of the enzyme, while the compact oxindole core penetrates the narrow gorge to interact with the Catalytic Active Site (CAS). This steric blockade prevents the hydrolysis of the neurotransmitter acetylcholine.

Protocol: Self-Validating High-Throughput Ellman’s Assay

To rigorously evaluate AChE inhibition, a kinetic colorimetric assay must be employed with built-in controls to prevent false positives from background hydrolysis or compound auto-absorbance.

-

Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the 3-prenyloxindole test compound in DMSO. Ensure the final assay concentration of DMSO is ≤1% to prevent enzyme denaturation.

-

Enzyme & Substrate: Utilize AChE from Electrophorus electricus (final concentration 0.03 U/mL). Prepare 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, 0.5 mM) and acetylthiocholine iodide (ATCI, 0.5 mM) ()[3].

-

Internal Controls (Self-Validation):

-

Positive Control: Physostigmine (10 µM) to validate assay sensitivity.

-

Negative Control: Vehicle (1% DMSO) to establish the uninhibited maximum velocity ( Vmax ).

-

Background Control: Buffer + ATCI + DTNB (no enzyme) to subtract spontaneous substrate hydrolysis.

-

-

Kinetic Measurement: Pre-incubate the enzyme, DTNB, and test compound for 10 minutes at 25°C. Initiate the reaction by adding ATCI. Monitor absorbance continuously at 412 nm for 5 minutes.

-

Data Analysis: Calculate the initial velocity ( v0 ) from the linear phase. Determine the IC 50 using a four-parameter logistic non-linear regression.

Workflow of the self-validating Ellman's assay for in vitro AChE inhibition.

Mechanism II: Neuroprotection via Keap1-Nrf2 Pathway Activation

Causality & Structural Mechanism

Recent in vitro profiling of complex prenylated oxindoles, such as asperpendoline and asperpenazine, reveals profound neuroprotective capabilities mediated by the Keap1-Nrf2 antioxidant pathway (). The 3-prenyloxindole core acts as a protein-protein interaction (PPI) inhibitor. By binding to the Kelch domain of Keap1—facilitated by the hydrophobic prenyl chain—the compound prevents Keap1 from sequestering and ubiquitinating Nrf2. Consequently, Nrf2 avoids proteasomal degradation, translocates to the nucleus, and binds to Antioxidant Response Elements (ARE) to upregulate cytoprotective enzymes like HO-1 and NQO1 ().

Protocol: Self-Validating TR-FRET Keap1-Nrf2 Binding Assay

-

Assay Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format in a 384-well microplate. Combine His-tagged Keap1 (Kelch domain) and a biotinylated Nrf2 peptide.

-

Fluorophore Conjugation: Add Terbium (Tb)-labeled anti-His antibody (donor) and Streptavidin-d2 (acceptor).

-

Internal Controls (Self-Validation):

-

Positive Control: CDDO-Me (Bardoxolone methyl), a validated Keap1 inhibitor.

-

Quenching Control: Test compound + free fluorophores (no proteins). This is critical to ensure the 3-prenyloxindole does not intrinsically quench Tb or d2 emission, which would yield a false positive for PPI disruption.

-

-

Execution: Incubate the complex with varying concentrations of the 3-prenyloxindole derivative for 1 hour at 25°C.

-

Detection: Excite at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor). A dose-dependent decrease in the 665/620 nm emission ratio confirms the disruption of the Keap1-Nrf2 interaction.

Mechanism of Keap1-Nrf2 pathway activation by the 3-prenyloxindole scaffold.

Mechanism III: Cytoskeletal Disruption & Cell Cycle Arrest

Causality & Structural Mechanism

Highly substituted 3-prenyloxindoles, particularly those mimicking the spirotryprostatin class isolated from Aspergillus fumigatus, function as potent antimitotic agents ()[4]. The in vitro mechanism relies on the inhibition of microtubule dynamics. The prenyl group acts as a hydrophobic anchor within the colchicine-binding site of tubulin, preventing the polymerization of α/β -tubulin heterodimers. This cytoskeletal disruption triggers the spindle assembly checkpoint, causing an irreversible cell cycle arrest in the G2/M phase, ultimately leading to caspase-dependent apoptosis ()[4].

Protocol: Self-Validating Flow Cytometric Cell Cycle Analysis

-

Cell Culture & Treatment: Culture A549 (lung adenocarcinoma) cells in DMEM + 10% FBS. Treat with 3-prenyloxindole derivatives (1–50 µM) for 24 and 48 hours.

-

Internal Controls (Self-Validation):

-

Positive Control: Nocodazole (0.1 µg/mL), a gold-standard G2/M arrester.

-

Artifact Control: RNase A treatment is mandatory. Without it, Propidium Iodide (PI) will stain double-stranded RNA, causing a false-positive rightward shift in fluorescence that mimics G2/M arrest.

-

-

Staining: Harvest cells, fix in cold 70% ethanol overnight at -20°C. Wash and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes in the dark.

-

Acquisition & Analysis: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting a minimum of 10,000 single-cell events. Use forward/side scatter area vs. height to gate out doublets. Quantify cell cycle phases using ModFit LT.

In vitro induction of G2/M cell cycle arrest and apoptosis via tubulin inhibition.

Quantitative Data Summary

The table below summarizes the typical in vitro pharmacological metrics associated with the 3-prenyloxindole scaffold across its primary biological targets.

| Target / Pathway | Biological Effect | Representative Compound Class | Typical In Vitro IC 50 / EC 50 | Primary Interaction Site |

| Acetylcholinesterase (AChE) | Neuromodulation | Flustramines | 5.0 – 15.0 µM | PAS / CAS Gorge |

| Keap1-Nrf2 Interaction | Antioxidant / Neuroprotection | Asperpenazines | 1.0 – 10.0 µM | Keap1 Kelch Domain |

| Tubulin Polymerization | G2/M Cell Cycle Arrest | Spirotryprostatins | 10.0 – 50.0 µM | Colchicine Binding Site |

References

-

Bagul, T. D., Lakshmaiah, G., Kawabata, T., & Fuji, K. (2001). "Total Synthesis of Spirotryprostatin B via Asymmetric Nitroolefination." Organic Letters. URL:[Link]

-

Di, X., et al. (2023). "Flustramine Q, a Novel Marine Origin Acetylcholinesterase Inhibitor from Flustra foliacea." Marine Drugs. URL:[Link]

-

Chen, Y., et al. (2024). "Theoretical Insight into the Palladium-Catalyzed Prenylation and Geranylation of Oxindoles with Isoprene." Inorganic Chemistry. URL:[Link]

-

Zheng, Y., et al. (2024). "Biosynthesis of Prenylated Alkaloids Derived from Tryptophan." ResearchGate. URL:[Link]

-

Liu, Z., et al. (2018). "Access to 3-Prenylated Oxindoles by α-Regioselective Prenylation: Application to the Synthesis of (±)-Debromoflustramine E." Organic Letters. URL:[Link]

Sources

Physicochemical properties of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one

Abstract

This technical guide provides a comprehensive analysis of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one, a prenylated derivative of the oxindole scaffold. As a member of the broader class of prenylated indole alkaloids, this molecule holds significant potential for investigation in medicinal chemistry and drug discovery.[1][2] These natural products are known for their structural diversity and wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[3][4] This document delineates the molecule's structural features, predicted physicochemical properties, and a detailed spectroscopic profile. Furthermore, it presents a validated synthetic protocol and outlines the experimental methodologies required for its characterization, providing a foundational resource for researchers aiming to synthesize, identify, and evaluate this compound.

Introduction: The Significance of Prenylated Oxindoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a prenyl (3-methyl-2-butenyl) group, a common biosynthetic modification, often enhances or confers potent biological activities.[3] Prenylated indole alkaloids are widely distributed in nature, particularly in fungi and marine organisms, where they exhibit remarkable structural complexity and pharmacological effects.[1][4]

The target molecule, 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one, combines the well-established oxindole core with a C3-prenyl substituent. The oxindole (1,3-dihydro-2H-indol-2-one) core itself is a key pharmacophore, while the prenyl group can critically influence receptor binding, membrane permeability, and metabolic stability. Understanding the fundamental physicochemical properties of this specific derivative is the first critical step in unlocking its therapeutic potential and serves as the primary objective of this guide.

Molecular Structure and Identification

The unique arrangement of the oxindole core and the prenyl side chain dictates the molecule's chemical behavior and biological function.

-

IUPAC Name: 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one

-

Molecular Formula: C₁₃H₁₅NO

-

Molecular Weight: 201.26 g/mol

-

Core Scaffold: Oxindole (2-Indolinone)[5]

-

Key Substituent: 3-Methyl-2-butenyl (Prenyl) Group

Caption: 2D structure of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one.

Physicochemical Properties: Predictions and Experimental Determination

While specific experimental data for this exact molecule is not extensively published, we can predict its properties based on its constituent parts—the polar oxindole lactam and the nonpolar prenyl chain. These predictions form the basis for experimental design.

| Property | Predicted Value / Characteristics | Standard Experimental Protocol | Causality and Rationale |

| Physical State | White to off-white crystalline solid. | Visual inspection at standard temperature and pressure (STP). | The parent oxindole scaffold is a solid with a melting point of 125-128 °C. The addition of the C5 side chain is unlikely to lower the melting point below room temperature. |

| Melting Point | 100 - 140 °C (estimated range) | Method: Capillary Melting Point Determination (USP <741>). A small amount of the purified solid is packed into a capillary tube and heated in a calibrated apparatus. The range from the first appearance of liquid to complete liquefaction is recorded. | The planar, hydrogen-bonding capable oxindole core promotes crystal lattice formation. The flexible prenyl chain may slightly disrupt this packing compared to the parent oxindole, leading to a potentially lower but still solid-range melting point. |

| Solubility | Water: Poorly soluble.Organic Solvents: Soluble in DMSO, DMF, methanol, ethanol, chloroform, and ethyl acetate. | Method: A known mass of the compound is added incrementally to a fixed volume of the solvent at a controlled temperature until saturation is reached. Quantification can be done via UV-Vis spectroscopy or HPLC after filtration. | The lactam group (N-H and C=O) provides some polarity and hydrogen bonding capacity, but the lipophilic aromatic ring and the C5 prenyl tail dominate, leading to poor aqueous solubility and good solubility in organic solvents.[6] |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 (estimated) | Method: Shake-Flask Method (OECD Guideline 107). The compound is dissolved in a pre-saturated mixture of n-octanol and water. After equilibration, the concentration in each phase is measured to determine the partition coefficient. | The parent oxindole has a logP of ~1.2. The addition of the five-carbon prenyl group significantly increases lipophilicity. This parameter is critical for predicting membrane permeability and oral bioavailability in drug development. |

| pKa | Amide N-H: ~17 (weakly acidic)Enolizable C3-H: ~18-20 | Method: Potentiometric titration or UV-Vis spectrophotometric analysis in various pH buffers. Due to the high pKa, non-aqueous solvents are typically required. | The lactam proton is only weakly acidic due to resonance stabilization of the conjugate base. The proton at the C3 position is enolizable but requires a strong base for removal, a key feature exploited in its synthesis. |

Spectroscopic Profile for Structural Elucidation

The unambiguous identification of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one relies on a combination of spectroscopic techniques. The following profile is predicted based on established principles and data from analogous structures.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted, 400 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ 8.5 - 9.5 | br s |

| ~ 7.2 - 7.3 | m |

| ~ 6.9 - 7.1 | m |

| ~ 5.1 - 5.2 | t |

| ~ 3.5 - 3.6 | t |

| ~ 2.4 - 2.6 | m |

| ~ 1.7 | s |

| ~ 1.6 | s |

| ¹³C NMR (Predicted, 100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 | C =O (C2) |

| ~ 141 | C 7a |

| ~ 134 | C 3' |

| ~ 128 | Ar-C H |

| ~ 125 | Ar-C H |

| ~ 124 | C 3a |

| ~ 122 | Ar-C H |

| ~ 120 | =C H-2' |

| ~ 110 | Ar-C H |

| ~ 45 | C 3 |

| ~ 35 | C 1' |

| ~ 26 | C 4' |

| ~ 18 | C 5' |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3200 (broad) | N-H Stretch | Lactam N-H |

| ~ 3050 | C-H Stretch | Aromatic/Vinylic C-H |

| ~ 2950, 2870 | C-H Stretch | Aliphatic C-H |

| ~ 1710 (strong) | C=O Stretch | Lactam Carbonyl |

| ~ 1670 | C=C Stretch | Alkene |

| ~ 1610, 1470 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

-

Method: Electron Ionization (EI)

-

Predicted M⁺ Peak: m/z = 201

-

Key Fragmentation Pattern: A prominent fragment at m/z = 133, corresponding to the loss of the prenyl radical (•C₅H₉), resulting in the stable oxindole cation. This is a diagnostically critical fragmentation pathway.[5]

Caption: Logical workflow for spectroscopic characterization.

Synthesis and Reactivity

The most direct and reliable method for preparing 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one is through the alkylation of the oxindole enolate.

Proposed Synthetic Scheme

The reaction involves the deprotonation of oxindole at the C3 position using a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a nucleophilic enolate. This enolate then undergoes an Sₙ2 reaction with prenyl bromide (1-bromo-3-methyl-2-butene).

Sources

- 1. Prenylated indole derivatives from fungi: structure diversity, biological activities, biosynthesis and chemoenzymatic synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Prenylated indole derivatives from fungi: structure diversity, biological activities, biosynthesis and chemoenzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2H-Indol-2-one, 1,3-dihydro- [webbook.nist.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicity and safety profile of the novel compound, 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one. The 1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic potential, particularly in oncology.[1][2][3] Given the potential for human exposure in a therapeutic context, a thorough understanding of the compound's safety profile is paramount. This document outlines a logical, tiered approach to toxicological assessment, from initial in silico predictions and in vitro assays to definitive in vivo studies, designed for researchers, scientists, and drug development professionals. Each section details the scientific rationale behind the recommended experimental choices, provides validated protocols, and offers insights into the interpretation of potential outcomes.

Introduction: The Oxindole Scaffold and the Imperative for Safety Assessment

The 1,3-dihydro-2H-indol-2-one, or oxindole, nucleus is a key pharmacophore in a variety of biologically active molecules.[4] Numerous derivatives have been synthesized and investigated for their therapeutic properties, most notably as antiproliferative agents that can induce cell cycle arrest and apoptosis in cancer cells.[1][2][3] The subject of this guide, 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one, incorporates a prenyl group, a common moiety in natural products that can influence a molecule's pharmacokinetic and pharmacodynamic properties.

While the therapeutic potential of this class of compounds is significant, a rigorous evaluation of their safety is a critical prerequisite for any further development. This guide provides a roadmap for a comprehensive toxicological assessment, designed to identify potential hazards and establish a preliminary safety profile.

Tier 1: Foundational Safety and Hazard Identification

The initial phase of safety assessment focuses on identifying potential liabilities using a combination of computational and in vitro methods. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing by minimizing the use of animals in the early stages of investigation.

In Silico ADME and Toxicity Prediction

Before commencing wet-lab experiments, computational models can provide valuable initial insights into the potential pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME) and toxicological properties of the compound.

Scientific Rationale: In silico tools utilize algorithms and databases of known chemical properties to predict the behavior of a novel molecule.[5] These predictions can highlight potential areas of concern, such as poor oral bioavailability, potential for CYP450 enzyme inhibition, or flags for genotoxicity, which can then be investigated with targeted in vitro assays.[5]

Experimental Protocol: In Silico Assessment

-

Obtain the chemical structure of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one in a suitable format (e.g., SMILES or SDF).

-

Utilize a panel of validated in silico models to predict the following parameters:

-

Physicochemical properties: Molecular weight, logP, water solubility.

-

Pharmacokinetics (ADME): Human intestinal absorption, blood-brain barrier penetration, cytochrome P450 (CYP) 2D6 inhibition, plasma protein binding.[5]

-

Toxicity (QSTR): Quantitative Structure-Toxicity Relationship models to predict potential for carcinogenicity, mutagenicity, and hepatotoxicity.[5]

-

-

Analyze the outputs from the software, paying close attention to any predictions that fall outside the acceptable ranges for drug-like molecules or any alerts for potential toxicity.

Data Presentation:

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | [Insert Value] | Within acceptable range for oral bioavailability. |

| LogP | [Insert Value] | Indicates potential for good membrane permeability. |

| CYP2D6 Inhibition | [Yes/No] | Highlights potential for drug-drug interactions. |

| Ames Mutagenicity | [Positive/Negative] | Indicates need for in vitro genotoxicity testing. |

| Carcinogenicity | [Positive/Negative] | Informs the design of long-term in vivo studies. |

In Vitro Cytotoxicity Assessment

The first in vitro experiment should assess the compound's general toxicity to living cells. This provides a baseline measure of its potency in causing cell death.

Scientific Rationale: Cytotoxicity assays are rapid and cost-effective methods to determine the concentration at which a compound elicits a toxic response in cultured cells.[6] This data is crucial for guiding dose selection in more complex assays and for comparing the therapeutic window of the compound (the concentration at which it has a therapeutic effect versus a toxic effect).

Experimental Protocol: CCK-8 Assay for Cytotoxicity

-

Cell Culture: Seed human cancer cell lines (e.g., HL-60 and HepG2) in 96-well plates at a density of 2 x 10^4 cells/mL and incubate for 24 hours.[6]

-

Compound Preparation: Prepare a stock solution of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one in DMSO. Create a serial dilution of the compound in cell culture medium.

-

Treatment: Add the diluted compound to the cells, ensuring the final DMSO concentration is less than 1%. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).[6]

-

Incubation: Incubate the treated cells for 48 hours.

-

Viability Assessment: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.[6]

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

| Cell Line | IC50 (µM) |

| HL-60 | [Insert Value] |

| HepG2 | [Insert Value] |

In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Scientific Rationale: The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7] It uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The assay determines if the test compound can cause a reversion to the wild-type, allowing the bacteria to grow in a histidine-free medium. The inclusion of a liver enzyme extract (S9 fraction) allows for the detection of metabolites that may be mutagenic.

Experimental Protocol: Ames Test (OECD 471)

-

Strain Selection: Use a panel of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without the S9 fraction from induced rat liver.

-

Exposure: In triplicate, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants and the increase is at least twofold greater than the background control.

Visualization of Tier 1 Workflow:

Caption: Tier 1 workflow for initial safety assessment.

Tier 2: In Vivo Acute and Sub-chronic Toxicity

Following the initial in vitro screening, in vivo studies are necessary to understand the compound's effects in a whole organism.

Acute Oral Toxicity (OECD 423)

Scientific Rationale: An acute oral toxicity study provides information on the potential health hazards that may result from a single, short-term exposure to the compound.[8] It is used to determine the LD50 (the dose that is lethal to 50% of the test animals) and to identify clinical signs of toxicity.[8]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure

-

Animal Model: Use healthy, young adult female Wistar rats.

-

Dosing: Administer 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one by oral gavage at a starting dose of 300 mg/kg.[8]

-

Observation: Observe the animals closely for the first 4 hours after dosing and then daily for 14 days.[8] Record any clinical signs of toxicity, such as changes in skin, fur, eyes, and behavior.[8]

-

Body Weight: Record the body weight of each animal before dosing and then weekly.

-

Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.

-

Dose Adjustment: Based on the outcome at 300 mg/kg, subsequent testing may be conducted at a lower or higher dose (e.g., 5, 50, or 2000 mg/kg) to refine the assessment of acute toxicity.[8]

28-Day Sub-chronic Oral Toxicity Study (OECD 407)

Scientific Rationale: A 28-day repeated-dose toxicity study provides information on the potential adverse effects of repeated oral exposure to a substance. This study helps to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 28-Day Oral Toxicity Study

-

Animal Model: Use both male and female Sprague-Dawley rats.

-

Dose Groups: Assign animals to at least three dose groups and one control group (vehicle only). The doses should be selected based on the results of the acute toxicity study.

-

Administration: Administer the compound daily by oral gavage for 28 days.

-

Clinical Observations: Conduct detailed clinical observations daily.

-

Body Weight and Food Consumption: Record body weight and food consumption weekly.

-

Hematology and Clinical Chemistry: At the end of the study, collect blood samples for analysis of hematological and clinical chemistry parameters.

-

Pathology: Conduct a full necropsy on all animals. Weigh major organs and preserve them for histopathological examination.

Visualization of In Vivo Study Design:

Caption: Tier 2 workflow for in vivo toxicity studies.

Data Interpretation and Future Directions

The data generated from this tiered approach will provide a solid foundation for the safety assessment of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one. A clean profile in the in vitro genotoxicity and cytotoxicity assays, coupled with a high NOAEL in the 28-day in vivo study, would provide confidence for proceeding to more advanced preclinical development. Conversely, any positive findings would necessitate further mechanistic studies to understand the underlying toxicological pathways.

This guide provides a standardized and scientifically rigorous framework. The specific experimental details may need to be adapted based on the emerging data and the intended therapeutic application of the compound.

References

- Sigma-Aldrich. (2025, November 6).

- Safety D

- Tsukasa, H. (1984). Synthesis of Dihydrotagetone, Menthone, and Related Compounds From 3-Methyl-3-Butenyl Acetate. Journal of Japan Oil Chemists' Society.

- Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones with antiproliferative activity. Study of the effects on HL-60 leukemia cells.

- Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones with Antitumor Activity. In-depth study of the effect on growth of breast cancer cells. PMC.

- OECD. (2003, February 19). 3-Methylbut-2-en-1-ol CAS N° :556-82-1.

- In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells. Arabian Journal of Chemistry. (2019, February 1).

- Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. PMC.

- SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE.

- In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science.

- FUJIFILM Wako Chemicals.

- Cole-Parmer. (2006, January 13).

- Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journals. (2021, February 23).

- Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones With Antiproliferative Activity. Study of the Effects on HL-60 Leukemia Cells. PubMed. (2014, May 22).

- Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group.

- Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Deriv

- Chemos GmbH&Co.KG.

- 3-Substituted, 3-(4-pyridinylmethyl)-1,3-dihydro-1-phenyl-2H-indol-2-ones as acetylcholine release enhancers: synthesis and SAR. PubMed.

- Food Safety Commission of Japan. Risk Assessment Report Propanil.

- Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments. MDPI. (2024, July 2).

- Fragrance material review on 3-methyl-2-butenyl salicyl

- Yakuri to Rinsho 6(4) (Pharmacology and Clinic). Medical Online.

- Carl ROTH.

- In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. Impactfactor. (2024, June 25).

- Genotoxicity and subchronic toxicity of a kaempferol aglycone-rich product produced

- Supporting Information Materials. The Royal Society of Chemistry.

- Update to RIFM fragrance ingredient safety assessment, 2-methyl-3-buten-2-ol, CAS Registry Number 115-18-4. PubMed. (2024, March 15).

- CA09812 - Assessment statement - 2H-Pyran, 3-heptyltetrahydro-. Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14).

- Asymmetric synthesis of drug-like spiro[chroman-3,3′-indolin]-2′-ones through aminal-catalysis. Organic & Biomolecular Chemistry (RSC Publishing).

- (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. (2021, July 5).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones with Antitumor Activity. In-depth study of the effect on growth of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones with antiproliferative activity. Study of the effects on HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction [beilstein-journals.org]

- 5. japsonline.com [japsonline.com]

- 6. <i>In-vitro</i> cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells - Arabian Journal of Chemistry [arabjchem.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. impactfactor.org [impactfactor.org]

Preliminary Biological Screening of 3-(3-Methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one Derivatives: A Technical Guide

Executive Summary

The 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one scaffold—commonly referred to as 3-prenyloxindole—is a privileged pharmacophore ubiquitous in marine and fungal secondary metabolites, including the flustramine and notoamide alkaloid families [2]. The strategic incorporation of the 3-methyl-2-butenyl (prenyl) moiety at the C3 position of the oxindole core fundamentally alters the molecule's physicochemical profile, driving potent cytotoxicity, antimicrobial, and anti-inflammatory activities.

As a Senior Application Scientist, I have structured this guide to move beyond basic assay lists. Here, we will deconstruct the causality behind the biological activity of these derivatives and establish a self-validating, artifact-free screening workflow tailored specifically for highly lipophilic prenylated compounds.

Pharmacophore Rationale: The Role of the Prenyl Moiety

Before initiating high-throughput screening, it is critical to understand why the 3-(3-methyl-2-butenyl) group is biologically relevant. The prenyl group is not merely a structural appendage; it acts as a functional driver for cellular engagement:

-

Enhanced Membrane Permeability: The lipophilic nature of the isoprene unit significantly increases the overall partition coefficient (LogP) of the oxindole derivative. This facilitates rapid passive diffusion across phospholipid bilayers, a prerequisite for intracellular target engagement [2].

-

Hydrophobic Pocket Anchoring: In target proteins (such as tubulin in cancer cells or efflux pump domains in bacteria), the flexible, electron-rich prenyl chain anchors the molecule into hydrophobic binding pockets, stabilizing the drug-target complex via Van der Waals interactions.

-

Metabolic Reactivity: The electron-rich double bond of the prenyl group can act as a localized reactive site under oxidative stress, contributing to intracellular Reactive Oxygen Species (ROS) generation, which subsequently triggers apoptotic cascades.

Fig 1: Mechanistic pathway of 3-prenyloxindole induced cytotoxicity via enhanced cellular uptake.

Quantitative Bioactivity Profiling

Preliminary screening of 3-prenyloxindole derivatives typically targets two primary therapeutic axes: oncology (cytotoxicity) and infectious disease (antimicrobial efficacy). Based on validated synthetic and biological evaluations [1, 3], the following table summarizes the expected quantitative activity benchmarks for successfully synthesized derivatives.

When screening novel analogs, these values serve as your baseline for hit-to-lead progression.

| Target / Cell Line | Assay Methodology | Expected IC₅₀ / MIC Range | Reference Standard |

| HL-60 (Human Leukemia) | CCK-8 Cytotoxicity | 8.0 µM – 12.0 µM | Doxorubicin |

| K562 (Human Leukemia) | CCK-8 Cytotoxicity | 16.6 µM – 72.7 µM | Doxorubicin |

| A549 (Human Lung Carcinoma) | CCK-8 Cytotoxicity | 43.5 µM – 70.2 µM | Doxorubicin |

| Escherichia coli (Gram-negative) | Broth Microdilution | 3.7 µM – 15.0 µM | Ampicillin |

| Bacillus subtilis (Gram-positive) | Broth Microdilution | 5.3 µM – 10.7 µM | Ampicillin |

Data synthesized from established screening of α-regioselective prenylated oxindoles and versicoamide derivatives[1] [3].

Standardized Screening Methodology: Cytotoxicity Assay

Causality Check: Why utilize the Cell Counting Kit-8 (CCK-8) assay over the traditional MTT assay? 3-(3-methyl-2-butenyl) derivatives are highly lipophilic and often precipitate in aqueous media if not carefully formulated. MTT assays require the solubilization of formazan crystals using DMSO. Residual precipitated prenyl-compounds can interact with this DMSO step, causing light-scattering artifacts at 570 nm. CCK-8 utilizes WST-8, which produces a highly water-soluble formazan dye, eliminating the solubilization step and bypassing lipophilic drug artifact noise.

Phase 1: Preparation & Self-Validating Controls

To ensure the assay is a self-validating system, we must calculate the Z'-factor for every plate. A Z'-factor > 0.5 confirms that the assay's dynamic range is robust enough to distinguish true biological activity from background noise.

-

Compound Stock: Dissolve the 3-prenyloxindole derivative in 100% molecular-grade DMSO to a concentration of 20 mM.

-

Working Solutions: Dilute the stock in complete culture media (e.g., RPMI-1640 with 10% FBS) to achieve a concentration gradient (1 µM to 100 µM).

-

Critical Rule: The final DMSO concentration in the well must never exceed 0.5% (v/v) . Higher concentrations will induce solvent-mediated cytotoxicity, masking the true IC₅₀ of the derivative.

-

-

Controls:

-

Positive Control: Doxorubicin (induces 100% cell death at optimized concentrations).

-

Negative Control (Vehicle): Culture media containing 0.5% DMSO (represents 100% viability).

-

Blank: Media + CCK-8 reagent (no cells, to subtract background absorbance).

-

Phase 2: Execution Protocol

-

Cell Seeding: Harvest target cells (e.g., HL-60 or A549) in the logarithmic growth phase. Seed 5 × 10³ cells per well into a 96-well flat-bottom microplate in 100 µL of culture media.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment (for adherent cells like A549) or stabilization (for suspension cells like HL-60).

-

Treatment: Aspirate the media (for adherent cells) and add 100 µL of the pre-prepared derivative working solutions. For suspension cells, add the compound in a concentrated 10 µL volume to achieve the desired final concentration.

-

Exposure: Incubate the treated plates for 48 hours.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Expert Tip: Add the reagent at a 45-degree angle against the well wall to prevent bubble formation, which will severely distort optical density (OD) readings.

-

Color Development: Incubate for 1 to 4 hours. Monitor the color change visually; the media should transition from pink/red to a vibrant orange in the negative control wells.

-

Quantification: Measure the absorbance at 450 nm using a microplate reader.

Phase 3: Data Synthesis

Calculate cell viability using the following formula: Viability (%) =[(OD_treated - OD_blank) / (OD_negative_control - OD_blank)] × 100

Plot the viability percentages against the log-transformed compound concentrations using non-linear regression analysis to derive the IC₅₀ value.

References

-

Access to 3-Prenylated Oxindoles by α-Regioselective Prenylation: Application to the Synthesis of (±)-Debromoflustramine E Source: Organic Letters (ACS Publications) URL:[Link]

-

Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles Source: Journal of the American Chemical Society (via NIH PubMed Central) URL:[Link]

-

Correction to Versicoamides F–H, Prenylated Indole Alkaloids from Aspergillus tennesseensis Source: Journal of Natural Products (ACS Publications) URL:[Link]

Application Note: Strategic Total Synthesis and Methodologies for 3-(3-Methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Strategic Importance

3-(3-Methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one (commonly referred to as 3-prenyl-2-oxindole) is a highly privileged structural motif and a critical intermediate in the total synthesis of complex prenylated indole alkaloids. This scaffold serves as the foundational building block for synthesizing biologically active natural products, including flustramines,1, and (-)-5-N-acetylardeemin[1].

The primary synthetic challenge in constructing this molecule lies in the regioselective functionalization of the oxindole core. Because the pKa of the amide N-H (~15) is lower than that of the C3-H2 (~18.5), direct alkylation without strategic planning inevitably leads to N-alkylation or C3,C3-dialkylation. This guide details field-proven, self-validating methodologies to achieve high-fidelity C3-prenylation, contrasting traditional protective-group strategies with condensation-reduction sequences and modern transition-metal catalysis.

Mechanistic Rationale and Route Selection

To achieve absolute regiocontrol, synthetic chemists typically employ one of three distinct pathways:

-

Route A (Condensation-Reduction Sequence): This route circumvents the over-alkylation dilemma entirely. By reacting oxindole with 3-methyl-2-butenal under Knoevenagel conditions, an alkylidene intermediate is formed. The resulting sp2-hybridized C3 center physically prevents a second equivalent of electrophile from reacting. Subsequent chemoselective reduction yields the target compound.

-

Route B (Direct Alkylation via N-Protection): This approach relies on masking the nitrogen (e.g., with a Boc group) to alter the kinetic acidity profile. Deprotonation with a strong base generates an enolate that attacks prenyl bromide. Strict stoichiometric control is required to suppress thermodynamic C3,C3-diprenylation.

-

Route C (Transition-Metal Catalysis): Recent advancements utilize of isoprene to directly functionalize the oxindole, offering an atom-economic, protecting-group-free pathway.

Figure 1: Divergent synthetic pathways for the preparation of 3-prenyl-2-oxindole.

Quantitative Route Comparison

| Parameter | Route A (Condensation-Reduction) | Route B (N-Protection/Alkylation) | Route C (Ni-Catalysis) |

| Overall Yield | 75 - 85% (2 steps) | 60 - 70% (3 steps) | 80 - 88% (1 step) |

| Regioselectivity | Absolute (No dialkylation) | Moderate (Requires strict stoichiometry) | High (Catalyst controlled) |

| Scalability | Excellent (Multi-gram to Kg) | Fair (Exothermic NaH steps) | Good (Requires specialized ligands) |

| Reagent Cost | Low | Moderate (Boc2O, Prenyl-Br) | High (Ni catalysts, ligands) |

Self-Validating Experimental Protocols

Protocol A: The Condensation-Reduction Sequence (Recommended for Scale-Up)

Step 1: Knoevenagel Condensation

-

Reaction Setup: Charge a round-bottom flask with 1,3-dihydro-2H-indol-2-one (1.0 eq) and ethanol (0.5 M). Add 3-methyl-2-butenal (1.2 eq) and piperidine (0.1 eq).

-

Causality: Piperidine acts as a secondary amine catalyst, forming a highly electrophilic iminium ion with the aldehyde. This accelerates the nucleophilic attack from the oxindole C3-enolate, driving the formation of the alkylidene oxindole[2].

-

Execution: Heat the mixture to reflux for 4-6 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 7:3). The product spot will be highly UV-active and visually yellow due to the extended π -conjugation of the newly formed exocyclic double bond.

-

Workup: Cool the mixture to 0 °C to precipitate the product. Filter and wash the filter cake with cold ethanol to remove unreacted aldehyde and piperidine.

Step 2: Chemoselective Reduction

-

Reaction Setup: Suspend the isolated 3-(3-methyl-2-butenylidene)oxindole in methanol (0.2 M) and cool to 0 °C. Slowly add NaBH₄ (1.5 eq) in small portions.

-

Causality: The low temperature and the choice of a mild hydride source (NaBH₄) ensure strictly chemoselective 1,4-conjugate reduction of the electron-deficient exocyclic olefin. The amide carbonyl and the isolated prenyl double bond remain untouched.

-

In-Process Control (IPC): The reaction mixture will transition from bright yellow to colorless, visually validating the loss of extended conjugation. Confirm completion via ¹H NMR: look for the disappearance of the vinylic proton at ~7.2 ppm and the appearance of the C3 methine proton at ~3.5 ppm.

-

Workup: Quench with saturated aqueous NH₄Cl to safely destroy excess hydride. Extract with EtOAc, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Direct Alkylation via N-Protection

Step 1: N-Boc Protection Dissolve oxindole in THF. Add Boc₂O (1.1 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature until gas evolution ceases. Causality: DMAP serves as an acyl transfer catalyst. N-protection is mandatory to block the most acidic site prior to the strong-base alkylation step.

Step 2: C3-Alkylation

-

Reaction Setup: Dissolve the N-Boc-oxindole in anhydrous DMF and cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.05 eq).

-

Causality: Strict stoichiometric control of the base (1.05 eq) is critical. Excess base leads to the formation of a dianion or the deprotonation of the mono-alkylated product, which triggers catastrophic C3,C3-diprenylation.

-

Execution: Add prenyl bromide (1-bromo-3-methyl-2-butene, 1.05 eq) dropwise. Stir for 2 hours.

-

In-Process Control (IPC): Quench a small aliquot in water/EtOAc. GC-MS analysis should confirm a predominantly mono-alkylated mass ( m/z=301 ) with <5% dialkylated byproduct.

Step 3: Deprotection Treat the crude intermediate with 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours. Causality: Acidic cleavage removes the Boc group, liberating gaseous CO₂ and isobutylene, which thermodynamically drives the deprotection to completion. Neutralize with saturated NaHCO₃ to yield the free 3-prenyl-2-oxindole.

Downstream Applications in Drug Development

Once synthesized, 3-prenyl-2-oxindole is frequently subjected to reductive cyclization using LiAlH₄ to generate a pyrroloindoline core. This core is a versatile platform; for instance, it can be utilized in Ugi three-component reactions to assemble the complex pyrazino rings found in (-)-fructigenine A and (-)-5-N-acetylardeemin[1].

Figure 2: Downstream application of 3-prenyl-2-oxindole in the total synthesis of complex alkaloids.

References

-

Total Syntheses of (−)-Fructigenine A and (−)-5-N-Acetylardeemin Journal of the American Chemical Society (ACS Publications) 1

-

Unified construction of prenylated and reverse-prenylated oxindoles from isoprene launched by Ni catalysis Dalian Institute of Chemical Physics (DICP)

-

Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction Beilstein Journal of Organic Chemistry 3

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction [beilstein-journals.org]

Catalytic asymmetric prenylation of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one

An Application Guide to the Catalytic Asymmetric Prenylation of 3-Substituted Oxindoles

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the catalytic asymmetric prenylation of 3-substituted oxindoles. The focus is on establishing a quaternary stereocenter at the C3 position, a crucial structural motif found in numerous bioactive natural products and pharmaceuticals. This guide moves beyond a simple recitation of steps to explain the underlying principles, justify experimental choices, and provide robust, validated protocols for achieving high levels of regio- and enantioselectivity.

Introduction: The Significance of Prenylated Oxindoles

The prenyl group (or dimethylallyl group) is a fundamental building block in nature, forming the basis of terpene natural products.[1] Its incorporation into other molecular scaffolds, particularly indole alkaloids, often imparts significant biological activity.[1] The 3-prenyloxindole core is a key intermediate in the synthesis of many of these complex molecules, including the flustramine family of alkaloids.[1][2][3][4]

The primary challenge in synthesizing these structures lies in the simultaneous control of two key factors:

-

Regioselectivity: The prenylating agent can react at two different positions, leading to either a "linear" (3,3-dimethylallyl) or a "branched/reverse" (1,1-dimethylallyl) product.[1]

-

Enantioselectivity: The reaction must create a chiral center with a preference for one of the two possible enantiomers.

This guide focuses on palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful and versatile method that allows for regiodivergent synthesis, enabling selective access to either the linear or branched product with high enantiomeric excess.[1][5]

Mechanistic Rationale: The Palladium-Catalyzed Pathway

The predominant method for this transformation relies on a palladium-catalyzed asymmetric allylic alkylation (AAA) of a 3-substituted oxindole enolate. The catalytic cycle provides a framework for understanding how experimental variables can be manipulated to control the reaction's outcome.

The generally accepted mechanism proceeds as follows:

-

Oxidative Addition: A Palladium(0) complex reacts with a prenyl electrophile (e.g., a carbonate or phosphate) to form a cationic Pd(II)-π-allyl intermediate. The geometry of this complex is critically influenced by the chiral ligand.

-

Enolate Formation: A base deprotonates the 3-substituted oxindole at the C3 position to generate the nucleophilic enolate.

-

Nucleophilic Attack: The oxindole enolate attacks the Pd-π-allyl complex. This is the stereochemistry- and regiochemistry-determining step. The chiral ligand environment dictates which face of the enolate attacks and at which terminus (the more substituted or less substituted carbon) of the allyl group.

-

Reductive Elimination: The new C-C bond is formed, releasing the C3-prenylated oxindole product and regenerating the Pd(0) catalyst.

The choice of chiral ligand, solvent, and additives creates a specific steric and electronic environment around the palladium center, which in turn directs the nucleophilic attack to favor the formation of a specific regio- and stereoisomer.[1]

Experimental Protocols: A Regiodivergent Approach

The following protocols are based on the highly successful system developed by Trost et al., which utilizes a set of orthogonal reaction conditions to selectively generate either the branched or linear prenylated product.[1] It is imperative that all procedures are conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and side reactions.

General Materials and Equipment

-

Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Chiral Ligands: (R,R)- or (S,S)-DACH-Naphthyl Ligand (L1) for linear products; (R,R)- or (S,S)-ANDEN-Phenyl Ligand (L2) for branched products.

-

Substrate: N-protected or unprotected 3-alkyl- or 3-aryloxindoles.

-

Prenyl Source: Prenyl acetate or a related electrophile.

-

Base: Sodium hydride (NaH) or similar non-nucleophilic base.

-

Additive (for branched product): Tetrabutylammonium difluorotriphenylsilicate (TBAT).[1]

-

Solvents: Anhydrous dichloromethane (DCM) and toluene are required.

-

Apparatus: Schlenk line or glovebox, oven-dried glassware, magnetic stir plates, syringes.

-

Analytical Instruments: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase for determining enantiomeric excess (ee), Nuclear Magnetic Resonance (NMR) spectrometer, and Mass Spectrometer (MS) for structural confirmation.

Experimental Workflow

Sources

- 1. Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Access to 3-Prenylated Oxindoles by α-Regioselective Prenylation: Application to the Synthesis of (±)-Debromoflustramine E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Analytical Strategy for Regioisomeric Resolution: HPLC Method Development for 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Scientists Application Area: Pharmaceutical Analysis, Alkaloid Biosynthesis, and Synthetic Methodology Validation

The Analytical Challenge: Isomeric Resolution of Prenylated Oxindoles

The compound 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one is a linear C3-prenylated oxindole. It serves as a critical structural motif and synthetic intermediate in the development of complex prenylated indole alkaloids, including biologically active compounds like debromoflustramine A and various notoamides[1][2].

During synthetic workflows—such as transition-metal-catalyzed asymmetric prenylation—linear prenylated products almost always co-elute with their branched, reverse-prenylated regioisomers[3]. Because these regioisomers possess identical molecular weights and highly similar partition coefficients (LogP), conventional reversed-phase chromatography (e.g., standard C18) frequently fails to achieve baseline resolution. Furthermore, the 1,3-dihydro-2H-indol-2-one (oxindole) core is susceptible to lactam-lactim tautomerization and alkaline hydrolysis, necessitating rigorous environmental control during chromatographic separation[4][5].

Mechanistic Rationale for Chromatographic Conditions

As a Senior Application Scientist, developing a robust method requires moving beyond trial-and-error to understand the physical chemistry of the analyte. Every parameter in this method is chosen based on specific molecular interactions:

-

Stationary Phase Selection (Shape Selectivity via π−π Interactions): Resolving the linear 3-methyl-2-butenyl chain from a sterically hindered 1,1-dimethylallyl (reverse-prenyl) group requires advanced shape selectivity. We employ a Phenyl-Hexyl stationary phase . The phenyl ring of the stationary phase engages in π−π stacking with the electron-rich oxindole core. Simultaneously, the flexible hexyl linker allows the phenyl group to dynamically align with the analyte, amplifying the minute steric differences between the linear and branched prenyl chains to achieve baseline resolution[3].

-

Mobile Phase pH and Lactam Stability: The oxindole nitrogen is weakly acidic. At neutral or alkaline pH, the lactam ring can undergo partial ionization or ring-opening hydrolysis, leading to severe peak tailing and analyte degradation[4]. By buffering the aqueous mobile phase to pH 2.8 using 0.1% Formic Acid , the equilibrium is forced entirely into the neutral lactam form. This acidic environment also suppresses the ionization of residual surface silanols on the silica support, ensuring sharp, symmetrical peaks.

-

Detector Wavelength Optimization: While the oxindole chromophore exhibits maximum UV absorbance near 210 nm, monitoring at this wavelength during a gradient elution often results in severe baseline drift due to the changing absorbance of the organic modifier[5]. Therefore, 254 nm is selected as the primary quantitation wavelength. It provides a highly stable baseline, excellent signal-to-noise ratio, and selectively detects the conjugated aromatic system of the oxindole[3].

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) directly into the workflow, the method continuously verifies its own resolving power.

Step 1: Mobile Phase Preparation

-

Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. The final pH should be approximately 2.8.

-

Mobile Phase B (Organic): Use 100% LC-MS grade Acetonitrile.

Step 2: Standard and Sample Preparation

-

Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

-

Stock Solution: Accurately weigh 10.0 mg of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

-

Working Standard: Dilute the stock solution 1:10 with diluent to achieve a final concentration of 100 µg/mL.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject a resolution mixture containing both the linear prenylated oxindole and its reverse-prenylated isomer.

-

Acceptance Criteria: The critical resolution ( Rs ) between the linear and reverse-prenylated isomers must be ≥2.0 . The tailing factor ( Tf ) for the main peak must be ≤1.5 .

Quantitative Data Summaries

Table 1: Optimized HPLC Method Parameters

| Parameter | Specification |

| Column | Core-Shell Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm |

| Column Temperature | 35 °C ± 1 °C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5.0 µL |

| Detection Wavelength | UV at 254 nm (Reference 360 nm) |

| Autosampler Temp | 10 °C (to prevent standard degradation) |

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase A (0.1% FA) | % Mobile Phase B (Acetonitrile) | Curve |

| 0.0 | 70 | 30 | Initial |

| 2.0 | 70 | 30 | Isocratic hold |

| 12.0 | 30 | 70 | Linear gradient |

| 15.0 | 10 | 90 | Column wash |

| 15.1 | 70 | 30 | Re-equilibration |

| 20.0 | 70 | 30 | End |

Table 3: Method Validation Targets (ICH Q2(R1) Guidelines)

| Validation Parameter | Acceptance Criteria | Expected Performance |

| Linearity Range | R2≥0.999 | 1.0 µg/mL to 150 µg/mL |

| Precision (%RSD) | ≤2.0% (n=6) | Typically < 0.8% |

| Limit of Detection (LOD) | S/N ≥ 3 | ~0.05 µg/mL |

| Limit of Quantitation (LOQ) | S/N ≥ 10 | ~0.15 µg/mL |

Visual Workflow: Method Development Logic

HPLC Method Development Workflow for Prenylated Oxindoles.

References

-

Title: Development and Validation of RP-HPLC Method for the Determination of Ropinirole Hydrochloride in Bulk and Pharmaceutical Dosage Forms Source: Research Journal of Pharmacy and Technology URL: [Link]

-

Title: A New Scalable Route to 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one: A Key Intermediate for Ropinirole Hydrochloride Source: Organic Process Research & Development - ACS Publications URL: [Link]

-

Title: THE PALLADIUM-CATALYZED ASYMMETRIC PRENYLATION OF OXINDOLES AND ITS APPLICATION TO THE SYNTHESIS OF NATURAL PRODUCTS Source: Stanford University URL: [Link]

-

Title: Catalytic Asymmetric Reverse Prenylation of Indol-2-one Enabled a Synthesis of (−)-Debromoflustramine A Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Flavin‐Dependent Monooxygenases NotI and NotI′ Mediate Spiro‐Oxindole Formation in Biosynthesis of the Notoamides Source: ResearchGate URL: [Link]

Sources

Application Note: Extraction and Isolation Protocol for 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one from Plant Matrices

Introduction & Pharmacological Context

The compound 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one , commonly referred to as 3-prenyloxindole , is a highly valuable prenylated oxindole alkaloid (POA). It serves as a critical biosynthetic and synthetic precursor to complex, biologically active spirooxindoles (such as the antimitotic agent spirotryprostatin B)[1]. While frequently synthesized biomimetically, 3-prenyloxindole and its derivatives are naturally occurring secondary metabolites found in specific plant matrices, most notably within the Rubiaceae family (e.g., Uncaria species) [2].

Extracting low-abundance prenylated oxindoles from complex plant matrices presents significant challenges due to their susceptibility to C3-epimerization and co-elution with highly lipophilic plant sterols. This protocol outlines a highly optimized, self-validating workflow for the targeted extraction, fractionation, and chromatographic isolation of 3-prenyloxindole from raw botanical biomass.

Mechanistic Principles of Extraction (Causality & Design)

A successful protocol cannot rely on arbitrary solvent choices; it must exploit the specific physicochemical properties of the target molecule.

-

Acid-Base Partitioning: The oxindole nitrogen is weakly basic. By initiating the extraction with an acidified solvent (0.1 M HCl in Methanol), the alkaloid is protonated into a highly polar salt, maximizing its solubility and drawing it out of the plant cellular matrix [4].

-

Selective Defatting: Before extracting the target compound, the acidic aqueous suspension is washed with hexane. Because the protonated alkaloid remains in the aqueous phase, hexane selectively strips away non-polar waxes, lipids, and sterols that would otherwise foul downstream chromatographic columns.

-

Controlled Basification: Adjusting the pH of the aqueous layer to 9–10 using ammonium hydroxide (NH₄OH) deprotonates the oxindole core, rendering it neutrally charged and lipophilic. NH₄OH is strictly chosen over strong alkalis (like NaOH) to prevent base-catalyzed hydrolysis of co-metabolites and to minimize irreversible epimerization at the C3 stereocenter [3].

-

Reversed-Phase Resolution: The addition of the 3-methyl-2-butenyl (prenyl) group significantly increases the lipophilicity of the oxindole core. Preparative C18 High-Performance Liquid Chromatography (HPLC) is employed because it excellently resolves the prenylated target from unprenylated or heavily oxygenated oxindole analogues based on hydrophobic interactions [5].

Mandatory Visualization: Extraction Workflow

Workflow for the extraction and isolation of 3-prenyloxindole from plant matrices.

Step-by-Step Methodology

Phase 1: Matrix Preparation & Primary Extraction

-

Biomass Preparation: Pulverize 1.0 kg of dried plant material (e.g., Uncaria stem/bark) into a coarse powder using a mechanical mill. Note: Harvest season impacts yield; winter harvests often yield higher biomass but lower alkaloid concentrations compared to summer harvests [3].

-

Acidic Maceration: Suspend the powder in 5.0 L of 0.1 M HCl in Methanol. Sonicate the mixture at 25°C for 60 minutes.

-

Filtration: Vacuum-filter the extract through a Celite pad. Repeat the maceration step twice with fresh solvent. Pool the filtrates and concentrate under reduced pressure (at 35°C to prevent thermal degradation) until the methanol is entirely removed, leaving a viscous aqueous suspension.

Phase 2: Liquid-Liquid Acid-Base Partitioning

-

Defatting: Transfer the aqueous suspension to a separatory funnel. Add 1.0 L of n-hexane. Shake vigorously and allow phase separation. Discard the upper hexane layer (lipid waste). Repeat this wash twice.

-

Basification: Carefully add 29% aqueous Ammonium Hydroxide (NH₄OH) dropwise to the aqueous layer until the pH stabilizes between 9.0 and 10.0 [4].

-

Target Partitioning: Add 1.0 L of Chloroform (CHCl₃) to the basified aqueous layer. Shake gently to avoid emulsion formation. The deprotonated 3-prenyloxindole will migrate into the lower organic layer.

-

Validation Check: Spot both the aqueous and organic layers on a TLC plate (Silica gel 60 F₂₅₄). A lack of UV-active spots (at 254 nm) in the aqueous layer confirms complete partitioning.

-

Concentration: Collect the CHCl₃ layer, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield the Crude Alkaloid Fraction (CAF) .

Phase 3: Chromatographic Enrichment (Flash Silica)

-

Column Packing: Pack a glass column with Silica Gel (200–300 mesh) using hexane.

-

Loading: Dissolve the CAF in a minimum volume of Dichloromethane (DCM) and load it onto the column.

-

Elution: Elute using a step gradient of Hexane:Ethyl Acetate (from 9:1 to 3:7, v/v).

-

Pooling: Monitor fractions via TLC. 3-prenyloxindole typically elutes in the mid-polarity fractions (approx. Hexane:EtOAc 6:4). Pool these fractions and concentrate them to yield the enriched oxindole pool.

Phase 4: Preparative HPLC Isolation

-

System Setup: Utilize a Preparative HPLC system equipped with a Diode Array Detector (DAD) and an ODS C18 column (250 mm × 21.2 mm, 5 μm) [5].

-

Solvent System: Mobile Phase A: 0.1% Formic acid in Ultrapure Water. Mobile Phase B: Acetonitrile (MeCN). Causality: Formic acid suppresses the ionization of residual silanol groups on the C18 stationary phase, preventing peak tailing of the basic oxindole nitrogen.

-

Detection: Set the DAD to monitor at 254 nm and 310 nm (characteristic UV maxima for oxindoles) [2].

-

Collection: Run the gradient (see Table 1) and collect the peak corresponding to 3-prenyloxindole. Lyophilize the collected fractions to obtain the pure compound as an amorphous solid.

Quantitative Data Presentation

Table 1: Preparative HPLC Gradient and Expected Elution Profile

| Time (min) | Mobile Phase A (0.1% Formic Acid in H₂O) | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) | Expected Elution Phase |

| 0.0 | 90% | 10% | 15.0 | Column Equilibration |

| 10.0 | 70% | 30% | 15.0 | Elution of highly polar glycosides |

| 25.0 | 40% | 60% | 15.0 | Elution of unprenylated oxindoles |

| 40.0 | 10% | 90% | 15.0 | Elution of 3-prenyloxindole |

| 45.0 | 10% | 90% | 15.0 | Column Wash (Lipophilic clearance) |

References

- Bagul, T. D., Lakshmaiah, G., Kawabata, T., & Fuji, K. (2001). Total Synthesis of Spirotryprostatin B via Asymmetric Nitroolefination. Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3bugNvcKWabW4yhmfIXpbjzC2lAq4J7r7v_MehonjcK5QEoxhXZ1avjMCWWstAZ8tHqYEAEDO2T3Avd_Yos6COrOTjGC8cAZlO2PwaWQp8cPkblHlIlI40iQ6XtC7EHbAradd]